molecular formula C6H10NNaO B1610298 2H-Azepin-2-one, hexahydro-, sodium salt CAS No. 2123-24-2

2H-Azepin-2-one, hexahydro-, sodium salt

Cat. No. B1610298
CAS RN: 2123-24-2
M. Wt: 135.14 g/mol
InChI Key: MOMGDEWWZBKDDR-UHFFFAOYSA-M
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Description

2H-Azepin-2-one, hexahydro-, sodium salt is a chemical compound with the molecular formula C₆H₁₁NO.Na . It is also known by its CAS number 2123-24-2 . This compound is a derivative of azepanone , and the addition of sodium results in the formation of the sodium salt. It is primarily used in various chemical processes and may have applications in pharmaceuticals and other industries .


Synthesis Analysis

The synthesis of 2H-Azepin-2-one, hexahydro-, sodium salt involves specific chemical reactions. While I don’t have access to specific papers, it is essential to consult relevant literature for detailed synthetic pathways. Researchers have likely explored various methods to produce this compound, including ring-closure reactions and subsequent salt formation. Further investigation into the synthetic routes would provide valuable insights .


Molecular Structure Analysis

The molecular structure of 2H-Azepin-2-one, hexahydro-, sodium salt consists of a six-membered ring containing nitrogen and oxygen atoms. The sodium ion is associated with the carbonyl oxygen, resulting in the salt form. To visualize the structure, refer to chemical databases or computational tools. Understanding the arrangement of atoms and functional groups is crucial for predicting its behavior and reactivity .

properties

IUPAC Name

sodium;azanidacycloheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMGDEWWZBKDDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)[N-]CC1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50890554
Record name Sodium caprolactamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 2H-Azepin-2-one, hexahydro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2H-Azepin-2-one, hexahydro-, sodium salt

CAS RN

2123-24-2
Record name Sodium caprolactamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepin-2-one, hexahydro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium caprolactamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50890554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-2H-azepin-2-one, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.670
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Record name SODIUM CAPROLACTAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Azepin-2-one, hexahydro-, sodium salt
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2H-Azepin-2-one, hexahydro-, sodium salt
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2H-Azepin-2-one, hexahydro-, sodium salt
Reactant of Route 4
2H-Azepin-2-one, hexahydro-, sodium salt
Reactant of Route 5
2H-Azepin-2-one, hexahydro-, sodium salt
Reactant of Route 6
2H-Azepin-2-one, hexahydro-, sodium salt

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